2-(2-Methoxyethoxymethyl)morpholine
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Overview
Description
“2-(2-Methoxyethoxymethyl)morpholine” is a chemical compound . Morpholine, an organic chemical compound, is a common solvent in organic reactions and can be found in the structures of several medicinal drugs . It has a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine features both amine and ether functional groups . In the most stable structure of monohydrated morpholine, the morpholine molecule has an equatorial-chair conformation and the water molecule serves as a hydrogen bond donor for the NH .Chemical Reactions Analysis
Morpholine can undergo a diversity of chemical reactions . A bridge between carbon atoms makes it rigid and restricts its conformational flexibility . Such bridged bicyclic morpholines have been developed as morpholine isosteres in medicinal chemistry due to their structural similarity and lipophilicity .Physical And Chemical Properties Analysis
Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It is heavier than air and, as a result, the vapor can travel a significant distance to a source of ignition and "flash back" .Scientific Research Applications
Synthesis Applications
Synthesis of Morpholine Derivatives
Research by Penso et al. (2012) explored the diastereoselective synthesis of 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters, demonstrating the control of C2-C3 relative stereochemistry in morpholine derivatives (Penso et al., 2012).
Complexation with Metals
Singh et al. (2001) and Singh et al. (2000) synthesized novel morpholine derivatives with potential applications in coordination chemistry, particularly involving platinum and ruthenium complexes (Singh et al., 2001) and (Singh et al., 2000).
Application in Photodynamic Therapy
Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines for potential use in photodynamic therapy, particularly for cancer treatment (Kucińska et al., 2015).
Chemical and Structural Studies
Structural Studies of Morpholine Compounds
The work by Duan et al. (2014) focused on the crystal structure and biological evaluation of a morpholine derivative as a molluscicidal agent, providing insight into the structural characteristics of such compounds (Duan et al., 2014).
Novel Morpholine Synthesis Approaches
D’hooghe et al. (2006) and Dobrev et al. (1999) contributed to the field by developing new synthetic pathways for morpholine derivatives, expanding the versatility of morpholine in chemical synthesis (D’hooghe et al., 2006) and (Dobrev et al., 1999).
Drug Delivery and Pharmaceutical Applications
- Prodrug Synthesis for Topical Drug Delivery: Rautio et al. (2000) investigated the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery, highlighting the potential of morpholine derivatives in enhancing drug permeation (Rautio et al., 2000).
Safety And Hazards
Future Directions
An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu (OAc) 2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH 2 Cl 2 or 2-aminoquinoline N-oxides in CH 3 CN in good yields . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling .
properties
IUPAC Name |
2-(2-methoxyethoxymethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-4-5-11-7-8-6-9-2-3-12-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWXSKQVJSCVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CNCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxymethyl)morpholine |
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